molecular formula C17H14F4N2O B12451366 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol

Cat. No.: B12451366
M. Wt: 338.30 g/mol
InChI Key: CCYJOIKOJJSMHW-UHFFFAOYSA-N
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Description

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is a fluorinated heterocyclic compound with the molecular formula C₁₇H₁₄F₄N₂O and CAS registry number 338-30753-2 . Structurally, it features a 1-naphthol moiety linked to a 1,4-diazepine ring substituted with a 1,1,2,2-tetrafluoroethyl group at the 7-position. The tetrafluoroethyl substituent introduces significant electronegativity and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H14F4N2O

Molecular Weight

338.30 g/mol

IUPAC Name

2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol

InChI

InChI=1S/C17H14F4N2O/c18-16(19)17(20,21)14-9-13(22-7-8-23-14)12-6-5-10-3-1-2-4-11(10)15(12)24/h1-6,9,16,23-24H,7-8H2

InChI Key

CCYJOIKOJJSMHW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: The compound influences signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the diazepine ring or the naphthol moiety:

Compound Name Molecular Formula Substituent (Diazepine 7-position) Molecular Weight Fluorine Atoms Key Data Sources
2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol C₁₇H₁₄F₄N₂O 1,1,2,2-Tetrafluoroethyl 338.30 g/mol 4
2-(2,3-Dihydro-7-pentafluoroethyl-1H-1,4-diazepine-5-yl)-1-naphthol C₁₇H₁₃F₅N₂O Pentafluoroethyl 356.30 g/mol 5
2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol C₁₃H₁₃F₃N₂O₂ Trifluoromethyl 286.26 g/mol 3
2-(7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-ylphenyl)hex-5-enol C₁₈H₂₀F₂N₂O Difluoromethyl 318.36 g/mol 2

Physicochemical and Functional Differences

Fluorination Impact
  • Tetrafluoroethyl vs. Pentafluoroethyl : The pentafluoroethyl analogue (C₁₇H₁₃F₅N₂O) exhibits higher molecular weight (356.30 vs. 338.30 g/mol) and fluorine content, likely enhancing lipophilicity (logP) but reducing aqueous solubility compared to the target compound .
  • Tetrafluoroethyl vs. Trifluoromethyl: The trifluoromethyl-substituted variant (C₁₃H₁₃F₃N₂O₂) has a simpler structure with fewer fluorine atoms (3 vs.
Stereoelectronic Effects
  • The tetrafluoroethyl group ’s branched structure may sterically hinder interactions with planar receptors compared to the linear trifluoromethyl group , as observed in similar fluorinated diazepines .

Pharmacological Relevance

  • Central Nervous System (CNS) Modulation : Fluorinated diazepines often exhibit affinity for GABA receptors, though substituent size and electronegativity critically modulate selectivity .
  • Anticancer Activity: Fluorine-rich heterocycles are known to inhibit kinases or DNA repair enzymes, but the tetrafluoroethyl group’s bulkiness may limit penetration into hydrophobic binding pockets compared to smaller fluorinated groups .

Biological Activity

The compound 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14F4N2O
  • Molecular Weight : 338.299 g/mol
  • CAS Number : Not specified in the sources

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the tetrafluoroethyl moiety into the diazepine structure. The synthetic routes may include:

  • Formation of the diazepine ring via cyclization.
  • Introduction of the tetrafluoroethyl group using fluorinated reagents.
  • Functionalization to attach the naphthol moiety.

The biological activity of 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer proliferation or oxidative stress.
  • Cellular Interaction : Its structure allows for interaction with various cellular targets, potentially modulating signaling pathways involved in cell survival and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
9MCF-717.16 ± 1.54
9HCT-11616.19 ± 1.35
6MCF-719.48 ± 0.15
6HCT-11618.78 ± 1.02

These results suggest that structural modifications can enhance cytotoxicity against tumor cells .

Mechanisms of Anticancer Action

The anticancer effects are attributed to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of oxidative stress pathways.

Case Studies

A notable study evaluated the anticancer properties of related diazepine derivatives and found that compounds with similar structural motifs exhibited potent activity against breast and colorectal cancer cell lines . The study highlighted that the presence of specific functional groups significantly influenced the cytotoxicity profile.

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